
Gancaonin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gancaonin a belongs to the class of organic compounds known as 6-prenylated isoflavanones. These are isoflavanones featuring a C5-isoprenoid unit at the 6-position. Thus, gancaonin a is considered to be a flavonoid lipid molecule. Gancaonin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, gancaonin a is primarily located in the membrane (predicted from logP). Outside of the human body, gancaonin a can be found in herbs and spices. This makes gancaonin a a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Potential in Acute Pneumonia
Gancaonin N, a variant of Gancaonin, demonstrates significant anti-inflammatory effects, particularly in acute pneumonia. In a study, it inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production in cells and reduced the expression of pro-inflammatory cytokines, implying potential as a natural anti-inflammatory agent (Ko et al., 2021).
Monoamine Oxidase Inhibition
Gancaonin A has shown to selectively inhibit monoamine oxidase-B, an enzyme linked to neurodegenerative diseases. This selective inhibition suggests its potential in treating conditions like Parkinson's disease (Han et al., 2005).
Antibacterial Activity
Compounds related to Gancaonin, isolated from Glycyrrhiza uralensis, have exhibited potent antibacterial activity against various pathogens. This suggests the potential use of Gancaonin-related compounds in developing antibacterial treatments (He et al., 2006).
Pharmacological Effects in Traditional Chinese Medicine
Gancaonin, as part of licorice extracts, plays a significant role in traditional Chinese medicine, often used to enhance the efficacy and reduce the toxicity of other herbal medicines. Its application in combination therapies shows promise in improving the safety and effectiveness of various treatments (Jiang et al., 2019).
Antimicrobial Properties
Studies have found that Gancaonin Q, related to Gancaonin A, exhibits significant antimicrobial activity, suggesting a potential role for Gancaonin A in treating infectious diseases (Kuete et al., 2007).
Herb-Herb Interaction Studies
The combination of herbs containing Gancaonin has been studied for its effects on drug pharmacokinetics, highlighting the importance of understanding herb-herb interactions for safe and effective use in traditional medicine (Shi et al., 2015).
Synthesis and Chemical Analysis
Research on Gancaonin's derivatives, such as Gancaonin P, focuses on their synthesis, which is crucial for exploring their potential therapeutic uses (Tischer & Metz, 2007).
Anticancer Properties
Compounds isolated from licorice, including Gancaonins, have shown a broad spectrum of anticancer properties, suggesting their potential in cancer treatment (Tang et al., 2015).
Eigenschaften
CAS-Nummer |
27762-99-8 |
|---|---|
Produktname |
Gancaonin A |
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 |
InChI-Schlüssel |
JQNSUDIGIIGIOL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC)O)C |
melting_point |
213-217°C |
Physikalische Beschreibung |
Solid |
Synonyme |
gancaonin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



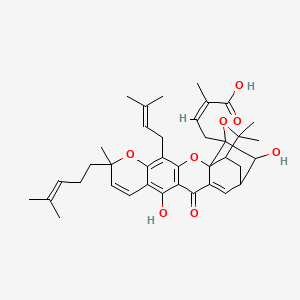
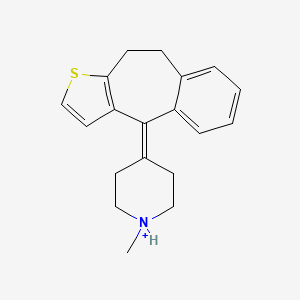
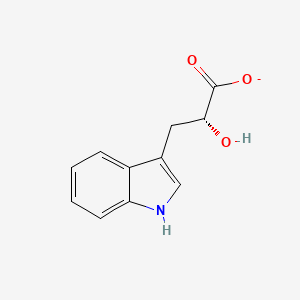



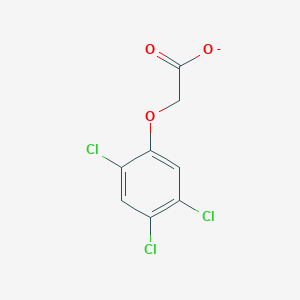
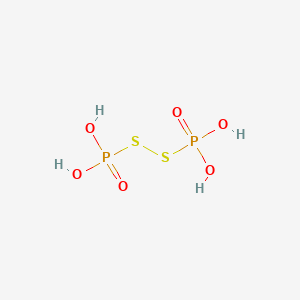




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)
